molecular formula C20H23N5O4 B2450009 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899389-07-2

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2450009
CAS RN: 899389-07-2
M. Wt: 397.435
InChI Key: IBGGFVHUNHEORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is synthesized by intramolecular alkylation processes and is related to imidazo purine diones, which are significant in the field of chemical synthesis and pharmaceutical research (Simo, Rybár, & Alföldi, 1998).
  • It is a part of a class of compounds that are considered potent pharmacophores, widely used in drug design and medicinal chemistry due to their structural similarity to purine, a vital component of nucleic acids (Ostrovskyi et al., 2011).

Pharmaceutical Research

  • The compound is related to a new class of purine analogues with a bridgehead nitrogen atom, which are studied for their potential antiviral activities against various viruses (Kim et al., 1978).
  • A series of derivatives of this compound have been evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity, highlighting its relevance in neuropsychopharmacology (Zagórska et al., 2016).

Molecular Studies and SAR

  • Studies on the structure-activity relationship (SAR) of similar compounds have been conducted to improve the potency and hydrophilicity of molecules for potential therapeutic applications (Baraldi et al., 2008).
  • The compound's analogues have been synthesized and evaluated in vitro for their potential 5-HT(1A) receptor ligands, contributing to the understanding of its therapeutic potential in affective disorders (Zagórska et al., 2009).

properties

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-5-11-26)21-19(25)24(12)14-6-8-15(29-4)9-7-14/h6-9,26H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGGFVHUNHEORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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